![molecular formula C19H19N3O3 B4404667 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B4404667.png)
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and pyridine-based compounds. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
The primary applications of this compound are in the field of medicinal chemistry, particularly as a pharmaceutical agent. Below are some specific applications:
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines, including breast and prostate cancers.
Case Study
A study published in Journal of Medicinal Chemistry reported that analogs of isoindole compounds showed significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.
Case Study
In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development into an antimicrobial agent .
Neurological Applications
There is emerging evidence that compounds similar to this isoindole derivative may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Case Study
A research article highlighted the neuroprotective effects of isoindole derivatives in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in animal models .
Data Tables
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide: Lacks the pyridinylmethyl group.
N-(2-pyridinylmethyl)-5-isoindolinecarboxamide: Lacks the isobutyl group.
Uniqueness
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of both the isobutyl and pyridinylmethyl groups. These groups may confer specific biological activities or chemical properties that are not present in similar compounds.
Biological Activity
The compound 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS Number: 709010-98-0) is a member of the isoindole family known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its inhibitory effects on key enzymes and its potential therapeutic applications.
- Molecular Formula: C19H19N3O3
- Molar Mass: 337.37 g/mol
- Structure: The compound features a dioxoisoindole core substituted with a pyridine moiety, contributing to its biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes:
- Heparanase Inhibition
-
Cyclooxygenase Inhibition
- The compound has been evaluated for its effects on Cyclooxygenases (COX), particularly COX-1 and COX-2. Selective inhibition of COX-2 over COX-1 is desirable for anti-inflammatory therapies. Studies have shown that certain derivatives possess a COX-2/COX-1 ratio greater than meloxicam, a standard reference . This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been substantiated through various assays:
- Reactive Oxygen Species (ROS) Scavenging
Study on COX Inhibition
In a comparative study involving several isoindole derivatives, compounds were assessed for their ability to inhibit COX enzymes. The results indicated that certain compounds exhibited greater inhibition of COX-2 compared to meloxicam, with selectivity ratios suggesting potential as safer anti-inflammatory agents .
Compound | IC50 (COX-1) | IC50 (COX-2) | COX-2/COX-1 Ratio |
---|---|---|---|
Meloxicam | 0.5 µM | 0.03 µM | 16.67 |
Compound A | 0.4 µM | 0.02 µM | 20 |
Compound B | 0.6 µM | 0.01 µM | 60 |
Pharmacokinetics and Toxicity
Bioinformatics tools have been employed to predict the pharmacokinetic profiles of this compound, indicating favorable absorption rates and good blood-brain barrier permeability. These characteristics suggest potential applications in treating neurological disorders .
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)isoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)11-22-18(24)15-7-6-13(9-16(15)19(22)25)17(23)21-10-14-5-3-4-8-20-14/h3-9,12H,10-11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWAMFGHKIQQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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